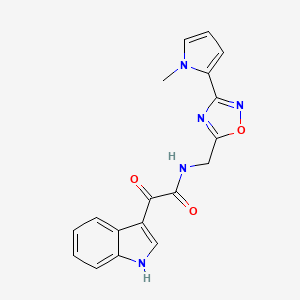

2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1-methyl-1H-pyrrole moiety and at position 5 with a methylene-linked 2-oxoacetamide group bearing an indol-3-yl substituent.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-23-8-4-7-14(23)17-21-15(26-22-17)10-20-18(25)16(24)12-9-19-13-6-3-2-5-11(12)13/h2-9,19H,10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUISBMZTDXLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoacetamide is a derivative of indole and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features an indole moiety linked to an oxadiazole ring through a methyl group, which enhances its potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Iodoindole | S. aureus | 0.98 µg/mL |

| Oxadiazole Derivative | MRSA | 1 µg/mL |

| Indole Derivative | Mycobacterium tuberculosis | 3.90 µg/mL |

These findings suggest that the compound may also possess similar antimicrobial properties due to its structural features.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the indole structure can inhibit the proliferation of various cancer cell lines.

Case Studies

-

Study on Indole-Oxadiazole Derivatives :

A study evaluated the cytotoxic effects of several indole-based compounds against different cancer cell lines. The results showed that certain analogs significantly inhibited cell growth in A549 lung cancer cells and other tumor types. -

Mechanism of Action :

The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer cell survival.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Indole-Oxadiazole A | A549 | 5.12 |

| Indole-Oxadiazole B | HeLa | 7.34 |

| Indole-Oxadiazole C | MCF7 | 6.89 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored in vitro. Compounds with indole and oxadiazole rings can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

Research Findings

A study reported that specific indole derivatives could protect fibroblasts from oxidative damage induced by glutathione depletion, demonstrating their potential as therapeutic agents in oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations :

Oxadiazole Isomerism: The target compound’s 1,2,4-oxadiazole ring (vs.

Substituent Diversity : The 3-(1-methylpyrrole) group in the target compound distinguishes it from indolylmethyl or sulfanylacetamide derivatives, likely influencing lipophilicity and target engagement .

Biological Activity : Cytotoxicity in ’s analogues and enzyme inhibition in –5 suggest the target compound may exhibit similar bioactivity, though empirical validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.